molecular formula C11H16O5 B2478160 1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2260931-86-8

1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B2478160
CAS No.: 2260931-86-8
M. Wt: 228.244
InChI Key: TZAVJGVWOXQFBP-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is an organic compound with the molecular formula C11H16O5 and a molecular weight of 228.25 g/mol . This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-oxabicyclo[2.1.1]hexane and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.

    Procedure: The tert-butyl chloroformate is added dropwise to a solution of 2-oxabicyclo[2.1.1]hexane in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until completion.

    Purification: The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent to form esters.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the Boc group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and dehydrating agents (e.g., dicyclohexylcarbodiimide). Major products formed from these reactions include the deprotected amine, esters, and various substituted derivatives.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is employed in the development of new pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is primarily related to its ability to act as a protecting group in organic synthesis. The Boc group protects amines from unwanted reactions during multi-step synthesis processes. The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules .

Comparison with Similar Compounds

1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure and the presence of both a Boc protecting group and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-9(2,3)16-8(14)11-4-10(5-11,6-15-11)7(12)13/h4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAVJGVWOXQFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260931-86-8
Record name 1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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